
4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl- is a heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the preparation might involve the reaction of a chloropentyl derivative with a suitable oxazine precursor in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazine oxides.
Reduction: Reduction reactions could convert the compound into its corresponding reduced forms.
Substitution: The chloropentyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazine oxides, while substitution reactions could produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As potential therapeutic agents due to their biological activity.
Materials Science: In the development of novel materials with unique properties.
Organic Synthesis: As intermediates in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4H-1,3-Oxazine derivatives typically involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, they might inhibit certain enzymes or receptors, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4H-1,3-Oxazine: The parent compound without the chloropentyl and trimethyl substitutions.
5,6-Dihydro-4H-1,3-Oxazine: A similar compound with different substituents.
Uniqueness
The presence of the 5-chloropentyl and 4,4,6-trimethyl groups in 4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl- imparts unique chemical properties, such as increased lipophilicity or specific reactivity patterns, distinguishing it from other oxazine derivatives.
Propiedades
Número CAS |
36871-49-5 |
|---|---|
Fórmula molecular |
C12H22ClNO |
Peso molecular |
231.76 g/mol |
Nombre IUPAC |
2-(5-chloropentyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C12H22ClNO/c1-10-9-12(2,3)14-11(15-10)7-5-4-6-8-13/h10H,4-9H2,1-3H3 |
Clave InChI |
GSDPYAMUHIXDIT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N=C(O1)CCCCCCl)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
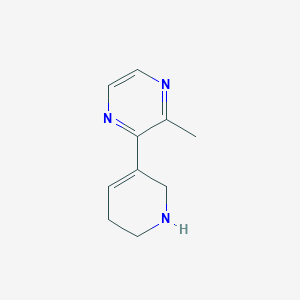
methanone](/img/structure/B13990430.png)
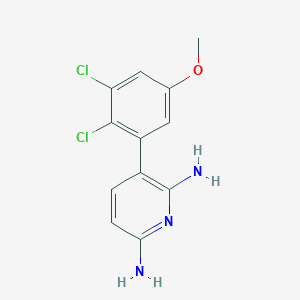
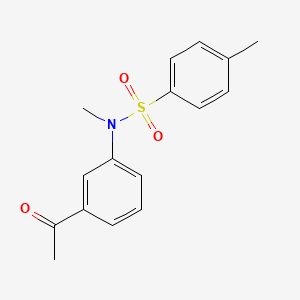
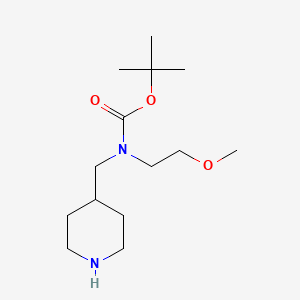

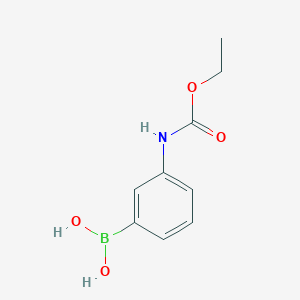
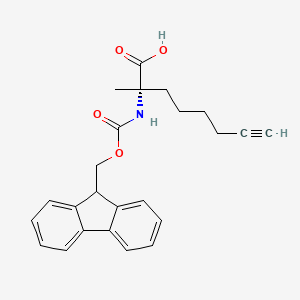

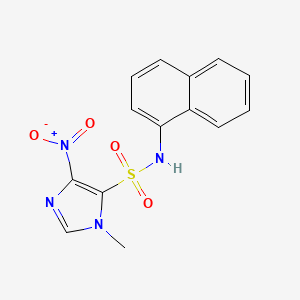
![Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)
